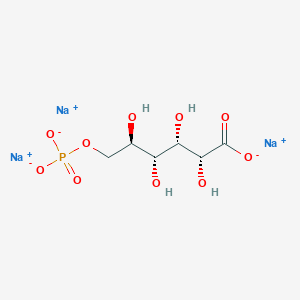

d-gluconic acid, 6-(dihydrogen phosphate), trisodium salt

Description

Significance of 6-Phosphogluconic Acid as an Intermediate Metabolite

As a phosphorylated sugar acid, 6-phosphogluconic acid serves as a critical junction point in carbohydrate metabolism. wikipedia.org It is formed from 6-phosphogluconolactone in a reaction catalyzed by 6-phosphogluconolactonase. 50webs.orgwikipedia.org The subsequent metabolic fate of 6-phosphogluconic acid is pathway-dependent, leading to the production of essential molecules for cellular function.

Role of 6-Phosphogluconic Acid within the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway is a major metabolic route for glucose-6-phosphate, running parallel to glycolysis. nih.gov It consists of an oxidative phase and a non-oxidative phase. mdpi.comlibretexts.org 6-Phosphogluconic acid is a key substrate in the oxidative phase of the PPP. libretexts.orgtaylorandfrancis.com

Oxidative Phase Contribution to NADPH Generation

A primary function of the oxidative PPP is the generation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govyoutube.com The conversion of 6-phosphogluconic acid to ribulose 5-phosphate is the second NADPH-producing step in this pathway. 50webs.orgtaylorandfrancis.com This reaction is catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGD). wikipedia.orgacs.org The NADPH produced is vital for a variety of anabolic processes, including fatty acid and steroid synthesis, and for maintaining a reduced environment within the cell to counteract oxidative stress. nih.govresearchgate.net The activity of 6PGD is subject to regulation; high levels of NADPH can inhibit the enzyme, while its substrate, 6-phosphogluconate, can act as an activator. wikipedia.orgnih.gov

Production of Ribulose 5-Phosphate

The oxidative decarboxylation of 6-phosphogluconic acid by 6PGD yields ribulose 5-phosphate and carbon dioxide. 50webs.orgwikipedia.orgreactome.org Ribulose 5-phosphate is a crucial five-carbon sugar that serves as a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA, as well as other essential biomolecules like ATP and coenzyme A. wikipedia.orgwikipedia.org Ribulose 5-phosphate can be subsequently converted to ribose 5-phosphate by an isomerase or to xylulose 5-phosphate by an epimerase, both of which are key components of the non-oxidative phase of the PPP. mit.edu

Involvement of 6-Phosphogluconic Acid in the Entner-Doudoroff Pathway (EDP)

The Entner-Doudoroff pathway is a metabolic route for glucose catabolism that is prominent in many gram-negative bacteria and is also found in some gram-positive bacteria and archaea. wikipedia.orgnumberanalytics.com This pathway is distinct from glycolysis and the PPP. In the EDP, 6-phosphogluconic acid is dehydrated by the enzyme 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). wikipedia.orgou.edu KDPG is then cleaved by KDPG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate. ou.edunih.gov The EDP has a lower net yield of ATP compared to glycolysis but produces both NADH and NADPH. wikipedia.org

Overview of 6-Phosphogluconic Acid Trisodium (B8492382) Salt as a Biochemical Reagent

6-Phosphogluconic acid trisodium salt is a commercially available, stable form of the metabolite. sigmaaldrich.comamberlabstore.com It is a white to light yellow powder that is soluble in water. rpicorp.comsigmaaldrich.com Due to its purity and stability, it is widely used in biochemical and medical research. For instance, it has been utilized in studies to investigate new intermediates in glucose oxidation and to explore the direct oxidation of glucose-6-phosphate by animal tissues. sigmaaldrich.com It also serves as a substrate for in vitro assays of 6-phosphogluconate dehydrogenase and other related enzymes. Furthermore, it has been identified as a competitive inhibitor of phosphoglucose (B3042753) isomerase (PGI). medchemexpress.com

Interactive Data Table: Properties of 6-Phosphogluconic Acid Trisodium Salt

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀Na₃O₁₀P | sigmaaldrich.com |

| Molecular Weight | 342.08 g/mol | sigmaaldrich.com |

| Appearance | Light yellow powder | sigmaaldrich.com |

| Solubility | 50 mg/mL in water | sigmaaldrich.com |

| Storage Temperature | -20°C | rpicorp.comsigmaaldrich.com |

| CAS Number | 53411-70-4 | sigmaaldrich.com |

Interactive Data Table: Key Enzymes and Reactions Involving 6-Phosphogluconic Acid

| Pathway | Enzyme | Substrate(s) | Product(s) | Source(s) |

| Pentose Phosphate Pathway | 6-Phosphogluconolactonase | 6-Phosphoglucono-δ-lactone, H₂O | 6-Phosphogluconic acid | 50webs.orgwikipedia.org |

| Pentose Phosphate Pathway | 6-Phosphogluconate dehydrogenase | 6-Phosphogluconic acid, NADP⁺ | Ribulose 5-phosphate, NADPH, CO₂ | 50webs.orgwikipedia.org |

| Entner-Doudoroff Pathway | 6-Phosphogluconate dehydratase | 6-Phosphogluconic acid | 2-Keto-3-deoxy-6-phosphogluconate, H₂O | wikipedia.orgnumberanalytics.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRSGZKFKXLSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53411-70-4 | |

| Record name | d-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053411704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC316735 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Transformations Involving 6 Phosphogluconic Acid

6-Phosphogluconate Dehydrogenase (6PGDH)

6-Phosphogluconate dehydrogenase (EC 1.1.1.44) is the enzyme responsible for the third step of the pentose (B10789219) phosphate (B84403) pathway. iucr.org It catalyzes the irreversible oxidative decarboxylation of 6-phosphogluconate to produce ribulose 5-phosphate, carbon dioxide (CO2), and to reduce the coenzyme NADP+ to NADPH. iucr.orgwikipedia.org This enzyme is typically a homodimer, with each subunit containing a large, primarily alpha-helical domain and a smaller domain featuring a beta-alpha-beta structure. wikipedia.org

Catalytic Mechanism and Reaction Chemistry

The fundamental transformation catalyzed by 6PGDH is the oxidative decarboxylation of 6-phospho-D-gluconate. In this reaction, the substrate is oxidized, and a carboxyl group is removed as CO2. The final products of this enzymatic process are D-Ribulose 5-phosphate, CO2, and the reduced coenzyme NADPH. wikipedia.org This reaction is a key control point in the pentose phosphate pathway and a major generator of cellular NADPH for biosynthetic processes.

The catalytic activity of 6PGDH relies on specific amino acid residues within its active site that act as proton donors and acceptors. In sheep liver 6PGDH, the conserved residue Lysine-183 (Lys183) is positioned to function as a general base. nih.gov It accepts a proton from the 3-hydroxyl group of 6-phosphogluconate, which facilitates the concurrent hydride transfer to NADP+. nih.gov

Following the decarboxylation step, which produces an enediol intermediate, a general acid is required to donate a proton to complete the reaction. While Lys183 is involved in shuttling a proton back during decarboxylation, the residue Glutamate-190 (Glu190) has been proposed to act as the general acid in the final tautomerization step, donating a proton to form the final keto product, ribulose 5-phosphate. The essential roles of these residues have been confirmed through site-directed mutagenesis studies.

The initial oxidation of 6-phosphogluconate results in the formation of an unstable beta-keto acid intermediate, 3-keto-6-phosphogluconate. This intermediate is not released from the enzyme but is immediately subjected to decarboxylation. The same general base that accepted a proton during the oxidation step, Lys183, is believed to shuttle the proton to the C3 carbonyl group of the intermediate. This action facilitates the elimination of the carboxyl group at C1 as CO2, generating the enediol form of ribulose 5-phosphate. The process is completed by tautomerization to the final ketose product. Research utilizing analogues such as 2-deoxy-3-keto-6-phosphogluconate has been instrumental in studying the kinetics and mechanism of this decarboxylation step.

Enzyme Kinetics and Substrate Specificity

The catalytic efficiency of 6-phosphogluconate dehydrogenase is described by its kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. ucl.ac.uk 6PGDH exhibits a high degree of specificity for its substrates, 6-phosphogluconate and the coenzyme NADP+. nih.gov The specificity for NADP+ over NAD+ is crucial for its metabolic role in providing reducing power for biosynthesis. nih.gov This preference is largely determined by interactions between the 2'-phosphate group of NADP+ and specific residues, like Arginine-33 (Arg33), in the coenzyme binding site. nih.gov

Kinetic parameters for 6PGDH can vary depending on the source organism and experimental conditions such as pH and temperature.

| Organism | Substrate | Km (µM) |

|---|---|---|

| Bass (Dicentrarchus labrax) Liver | 6-Phosphogluconate | 26.66 |

| Bass (Dicentrarchus labrax) Liver | NADP+ | 0.88 |

| Pseudomonas C | 6-Phosphogluconate | 100 |

| Pseudomonas C | NADP+ | 20 |

| Rat (Rattus norvegicus) Liver (Periportal) | 6-Phosphogluconate | 870 |

| Rat (Rattus norvegicus) Liver (Pericentral) | 6-Phosphogluconate | 1360 |

This table presents a selection of reported Michaelis constant (Km) values for 6-Phosphogluconate Dehydrogenase from various biological sources. Data is derived from kinetic studies performed under specific laboratory conditions. nih.govnih.govnih.gov

Structural Biology of 6PGDH

The structure of 6PGDH provides critical insights into its function, including its oligomeric nature and the architecture of its active site.

6PGDH exists as a homo-oligomer, with its quaternary structure varying by species. It is typically found as either a homodimer or a homotetramer. iucr.orgnih.govwellcomeopenresearch.org

Homodimers : Eukaryotic and many prokaryotic 6PGDHs are homodimers, composed of two identical long-chain subunits (around 470 amino acids or 52 kDa each). wellcomeopenresearch.orgwikipedia.org

Homotetramers : Some bacterial 6PGDHs are homotetramers, assembled from four identical short-chain subunits (around 35 kDa each). wellcomeopenresearch.org

Oligomerization is functionally essential. The active site of the enzyme is located at the interface between subunits, meaning that residues from adjacent subunits contribute to substrate binding and catalysis. iucr.orgnih.gov This arrangement facilitates inter-subunit communication. iucr.org The C-terminal tail of one subunit often interlocks with another, modulating activity in a manner similar to other decarboxylating dehydrogenases like isocitrate dehydrogenase and malic enzyme. iucr.orgnih.gov This structural feature is also linked to the phenomenon of "half-of-the-sites reactivity," where only one active site per dimer appears to be catalytically active at a time. iucr.org

The three-dimensional structure of 6PGDH reveals distinct domains and a well-defined active site. Each monomer consists of a large, primarily α-helical domain and a smaller β-α-β domain that forms a mixed β-sheet. wikipedia.org The coenzyme, NADP+, binds in a cleft within the small domain, while the substrate, 6-phosphogluconate, binds in an adjacent pocket. wikipedia.orgresearchgate.net

Key features of the active site and binding interactions include:

Subunit Interface : The substrate-binding site is formed by residues from both subunits in the dimer. nih.gov

6-Phosphate Binding : The phosphate group of 6-phosphogluconate is a critical anchor. In the sheep liver enzyme, the 6-phosphate group binds to Arg446 from the C-terminal tail of the second subunit. nih.gov

Carboxyl Group Binding : The carboxyl group of the substrate forms hydrogen bonds with residues such as Ser128 and Glu190 in the sheep enzyme. nih.gov

Catalytic Residues : A conserved lysine residue (Lys183 in sheep, Lys185 in T. brucei) is positioned to act as the general base in the catalytic mechanism, abstracting a proton during the reaction. nih.gov

The binding of the substrate and coenzyme induces conformational changes, closing the active site to protect the reaction from the solvent. This structural flexibility is essential for the enzyme's catalytic efficiency. iucr.org

Conformational Changes and Induced Fit Mechanisms

The binding of substrates and coenzymes to 6-phosphogluconate dehydrogenase (6PGDH) induces significant conformational changes, a classic example of the induced-fit mechanism. rcsb.org Crystallographic and kinetic studies have revealed that the enzyme exists in different conformational states, often referred to as "open" and "closed" forms. nih.gov

Upon binding of the coenzyme NADP+ and the substrate 6-phosphogluconate, the enzyme undergoes a structural rearrangement. For instance, in Escherichia coli 6PGDH, the binding of NADPH to one subunit of the homodimer triggers a notable rotation of approximately 10 degrees. This movement results in a 7 Å shift of the coenzyme-binding domain, effectively trapping the coenzyme in a closed and catalytically competent conformation. rcsb.org This is in contrast to the adjacent subunit, which may remain in a more open state. This transition from an open to a closed conformation is essential for catalysis, as it properly aligns the catalytic residues in the active site with the substrate for the subsequent oxidation and decarboxylation steps. nih.gov Evidence for this isomerization step is also supported by studies showing that substrate binding increases the enzyme's stability against proteolysis and chemical modification. nih.gov

Crystallographic Studies of Enzyme Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of 6PGDH and understanding its mechanism. The first crystal structure of 6PGDH was solved for the enzyme from sheep (Ovis aries), revealing a homodimer where each subunit is composed of a large, mainly alpha-helical domain and a smaller beta-alpha-beta domain that binds the coenzyme. nih.govnih.gov Since this pioneering work, numerous other structures have been determined from various species, including Escherichia coli, Klebsiella pneumoniae, Leishmania donovani, and Corynebacterium glutamicum, both in the apo form and in complex with substrates, coenzymes, and inhibitors. rcsb.orgmdpi.comnih.gov

These crystallographic studies have provided atomic-level insights into the enzyme's function. For example, the structure of E. coli 6PGDH complexed with 6-phosphogluconate and a coenzyme analog (PDB entry 3FWN) revealed the specific interactions within the active site and the conformational changes that occur upon ligand binding. rcsb.org Similarly, structures of the enzyme complexed with NADPH or NADP+ analogs have detailed how the coenzyme is bound and positioned for hydride transfer. nih.gov The presence of a sulfate ion, a known competitive inhibitor, in some crystal structures has also been informative, as it can induce a configuration in the active site that mimics the binding of physiological ligands. nih.gov

| PDB ID | Organism | Description | Resolution (Å) |

|---|---|---|---|

| 2PGD | Ovis aries (Sheep) | Apoenzyme | 2.5 |

| 1PGO | Ovis aries (Sheep) | Complex with NADPH | 2.0 |

| 3FWN | Escherichia coli | Complex with 6-phosphogluconate and ADP analog | 1.50 |

| 5UQ9 | Homo sapiens (Human) | Complex with an inhibitor | 3.00 |

| 6FQZ | Plasmodium falciparum | Complex with 6-phosphogluconate | N/A |

Regulation of 6PGDH Activity

The activity of 6-phosphogluconate dehydrogenase is tightly controlled through various regulatory mechanisms, ensuring that the flux through the pentose phosphate pathway is aligned with the metabolic needs of the cell for NADPH and biosynthetic precursors.

Allosteric Modulation by Metabolites (e.g., NADPH, 6-Phosphogluconate)

The activity of 6PGDH is allosterically modulated by both its product, NADPH, and its substrate, 6-phosphogluconate. NADPH is a potent inhibitor of 6PGDH, exhibiting negative cooperativity. nih.goviucr.org The ratio of NADP+ to NADPH within the cell is a critical determinant of 6PGDH activity; a high NADPH/NADP+ ratio significantly inhibits the enzyme, thereby downregulating the oxidative PPP when the cell's reductive capacity is high. endocrine-abstracts.org

Conversely, the substrate 6-phosphogluconate can act as a homotropic allosteric activator. nih.govnih.gov Kinetic studies on the enzyme from Candida utilis have shown that at low concentrations, 6-phosphogluconate can decrease the Km for the reverse reaction substrate, ribulose-5-phosphate. nih.govunife.it This suggests a model where the full activity of the dimeric enzyme is achieved when one subunit is actively performing catalysis while the other subunit has an unreacted 6-phosphogluconate molecule bound. nih.gov This substrate-mediated activation enhances catalytic efficiency and allows for fine-tuning of metabolic flux between glycolysis and the pentose phosphate pathway. iucr.org

Inhibition by Specific Compounds (e.g., Fructose-1,6-bisphosphate, 3-Phosphoglycerate)

Beyond regulation by its direct substrates and products, 6PGDH activity is also modulated by other metabolic intermediates. Glycolytic intermediates such as fructose-1,6-bisphosphate (F1,6BP) and 3-phosphoglycerate have been identified as inhibitors of 6PGDH. iucr.org This inhibition provides a mechanism for metabolic cross-talk, allowing the cell to balance the carbon flux between the glycolytic and pentose phosphate pathways based on the cellular energy state and biosynthetic requirements. For example, high levels of F1,6BP, which signal high glycolytic activity, can restrain the PPP by inhibiting 6PGDH.

Post-Translational Modifications and Their Impact on Enzyme Function

Post-translational modifications (PTMs) have emerged as a crucial layer of regulation for 6PGDH activity, particularly in the context of cell growth and cancer. Two significant PTMs identified are lysine acetylation and tyrosine phosphorylation.

Lysine Acetylation: In cancer cells, 6PGDH is often activated by lysine acetylation. nih.govuthscsa.edu Specific lysine residues, such as K76 and K294, have been identified as key sites of acetylation. nih.govnih.gov Acetylation at K76 enhances the binding of the coenzyme NADP+ to the enzyme, while acetylation at K294 promotes the formation and stabilization of the active dimeric form of 6PGDH. nih.govlatrobe.edu.au This modification is dynamically regulated by specific acetyltransferases (DLAT and ACAT2) and a deacetylase (HDAC4), providing a switch-like control over enzyme activity to support the high anabolic demands of proliferating cells. uthscsa.edu

Tyrosine Phosphorylation: Growth factor signaling can also lead to the activation of 6PGDH through tyrosine phosphorylation. nih.gov Upon activation of receptors like the epidermal growth factor receptor (EGFR), the kinase Fyn can phosphorylate 6PGDH at tyrosine 481. nih.gov This phosphorylation event increases the enzyme's binding affinity for NADP+, thereby enhancing its catalytic activity. nih.gov This mechanism links extracellular growth signals directly to the metabolic machinery needed for cell proliferation and resistance to oxidative stress. nih.gov

| Modification | Site(s) | Regulating Enzymes | Functional Effect |

|---|---|---|---|

| Lysine Acetylation | K76, K294 | Acetyltransferases: DLAT, ACAT2 Deacetylase: HDAC4 | Activates enzyme; enhances NADP+ binding and dimer formation. nih.govuthscsa.edu |

| Tyrosine Phosphorylation | Y481 | Kinase: Fyn | Activates enzyme; increases NADP+ binding affinity. nih.govnih.gov |

Transcriptional and Translational Control Mechanisms

The expression of enzymes that metabolize 6-phosphogluconic acid is under tight transcriptional control, linking carbohydrate metabolism with other cellular processes like lipogenesis. A primary example is the regulation of 6-Phosphogluconate Dehydrogenase (6PGDH), the enzyme responsible for the oxidative decarboxylation of 6-phosphogluconate.

Research has identified the transcription factor ADD1/SREBP1c (Adipocyte Determination and Differentiation-dependent factor 1/Sterol Regulatory Element-Binding Protein-1c) as a key regulator of the mouse 6PGDH gene. nih.gov This regulation is mediated through an E-box motif (CANNTG) located in the promoter region of the 6PGDH gene, which serves as a crucial cis-regulatory element for ADD1/SREBP1c binding. nih.gov The expression of 6PGDH mRNA is significantly influenced by nutritional status and is particularly high in white adipose tissue. nih.gov Furthermore, the insulin-dependent expression of 6PGDH is mediated by ADD1/SREBP1c, with the PI3-kinase pathway acting as an important signaling link in this regulatory process. nih.gov This evidence suggests that ADD1/SREBP1c plays a pivotal role in coordinating glucose metabolism and lipogenesis by controlling the expression of key enzymes like 6PGDH. nih.gov

6-Phosphogluconolactonase (6PGL)

6-Phosphogluconolactonase (6PGL) is a cytosolic enzyme that plays a critical role in the oxidative phase of the pentose phosphate pathway (PPP). creative-enzymes.comwikipedia.org It is found in all organisms and is responsible for the second step of this pathway. creative-enzymes.comebi.ac.uk

The primary function of 6PGL is to catalyze the hydrolysis of 6-phosphoglucono-δ-lactone to 6-phosphogluconic acid. creative-enzymes.comwikipedia.orgresearchgate.net This reaction involves the addition of a water molecule to the lactone (a cyclic ester), opening the ring structure to form the linear carboxylic acid, 6-phosphogluconate. wikipedia.org This step is essential for the continuation of the oxidative PPP, which ultimately generates NADPH and precursors for nucleotide biosynthesis. wikipedia.org

The catalytic mechanism of 6PGL is proposed to involve a proton transfer facilitated by a histidine residue within the enzyme's active site. creative-enzymes.comwikipedia.org The reaction is initiated by the attack of a hydroxide ion at the C5 ester of the substrate, leading to the formation of a tetrahedral intermediate. The subsequent elimination of the ester linkage is aided by the donation of a proton from the active site histidine. creative-enzymes.comwikipedia.org

6PGL exhibits high specificity for the δ-isomer of 6-phosphogluconolactone (δ-6PGL), which is the exclusive product of the preceding enzyme in the PPP, glucose-6-phosphate dehydrogenase. creative-enzymes.comwikipedia.orgresearchgate.net The enzyme shows no activity towards the γ-isomer. creative-enzymes.comwikipedia.orgresearchgate.net This specificity ensures the efficient processing of the correct metabolic intermediate.

While the hydrolysis of δ-6PGL can occur spontaneously, the enzymatic catalysis by 6PGL is crucial for preventing the accumulation of this intermediate. researchgate.netbiorxiv.org If allowed to accumulate, the δ-lactone can undergo intramolecular rearrangement to form the more stable γ-isomer (γ-6PGL). wikipedia.orgnih.gov The γ-isomer is not a substrate for 6PGL and cannot proceed through the PPP, representing a "dead end" byproduct that would be a waste of cellular glucose resources. wikipedia.orgresearchgate.netoup.com

By rapidly hydrolyzing δ-6PGL, the enzyme prevents both its conversion to the unproductive γ-form and the accumulation of the lactone itself, which is a reactive and potentially toxic electrophilic compound capable of reacting with intracellular nucleophiles. wikipedia.orgresearchgate.netoup.com Studies in Escherichia coli have shown that in the absence of 6PGL, spontaneous intracellular hydrolysis is not sufficient to maintain the necessary flux through the pentose phosphate pathway for optimal growth. researchgate.netbiorxiv.org

Biochemical investigations have provided significant insights into the function and characteristics of 6PGL. In some organisms, such as the parasites Plasmodium falciparum and Giardia lamblia, 6PGL exists as a bifunctional enzyme, fused with glucose-6-phosphate dehydrogenase (G6PD). wikipedia.orgmdpi.comresearchgate.net

Studies on the fused G6PD::6PGL protein from G. lamblia have involved its overexpression, purification, and kinetic characterization. mdpi.comnih.gov Researchers determined that the fused enzyme is more catalytically efficient than the individual proteins. researchgate.netnih.gov The proposed mechanism involves the G6PD domain producing 6-phosphoglucono-δ-lactone and releasing it into the medium, where it is then taken up and hydrolyzed by the 6PGL domain. nih.gov

In other studies, researchers have investigated the metabolic consequences of deleting the gene for 6PGL (pgl) in E. coli. These studies revealed that the absence of the enzyme leads to reduced growth rates on glucose and the activation of an alternative extracellular pathway to compensate, underscoring the enzyme's importance for the efficient functioning of the PPP. researchgate.netbiorxiv.org

Table 1: Summary of Biochemical Studies on 6-Phosphogluconolactonase (6PGL)

| Organism Studied | Enzyme Form | Key Findings | Citations |

|---|---|---|---|

| Giardia lamblia | Fused G6PD::6PGL | The fused enzyme is a catalytically active dimer with a pH optimum of 8.75. The catalytic efficiency of both domains is higher in the fused form compared to individual proteins. | mdpi.comresearchgate.netnih.gov |

| Escherichia coli | Standalone 6PGL | Deletion of the pgl gene results in reduced growth on glucose. Intracellular non-enzymatic hydrolysis does not fully compensate for the enzyme's absence, highlighting its critical role in PPP flux. | researchgate.netbiorxiv.org |

6-Phosphogluconate Dehydratase (EDD)

6-Phosphogluconate dehydratase (EDD), also known as phosphogluconate dehydratase, is a key enzyme in the Entner-Doudoroff (ED) pathway, an alternative route for glucose metabolism distinct from glycolysis and the pentose phosphate pathway. uniprot.orgebi.ac.ukwikipedia.org

The enzyme catalyzes the dehydration of 6-phospho-D-gluconate to produce 2-dehydro-3-deoxy-6-phospho-D-gluconate (also known as 2-keto-3-deoxy-6-phosphogluconate or KDPG). uniprot.orgebi.ac.ukwikipedia.orguniprot.org This reaction is the first committed step of the ED pathway. ebi.ac.uk As a hydro-lyase, EDD functions by cleaving a carbon-oxygen bond, resulting in the removal of a water molecule. wikipedia.org

EDD is a member of the IlvD/Edd family and contains a [4Fe-4S] iron-sulfur cluster as a cofactor, which is essential for its catalytic activity. uniprot.orguniprot.org This cluster makes the enzyme sensitive to oxidative stress from agents like superoxide or hydrogen peroxide. uniprot.org In some bacteria, such as Pseudomonas plecoglossicida, the gene for EDD (edd) is part of an operon that is regulated by the transcription factor HexR. The expression of this operon is induced by KDPG, the product of the EDD-catalyzed reaction. nih.gov

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| 6-Phosphogluconic acid | 6PG |

| 6-Phosphoglucono-δ-lactone | δ-6PGL |

| 6-Phosphoglucono-γ-lactone | γ-6PGL |

| Glucose-6-phosphate | G6P |

| Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate | NADP+ / NADPH |

| 2-dehydro-3-deoxy-6-phospho-D-gluconate | KDPG |

Conversion of 6-Phosphogluconic Acid to 2-Keto-3-Deoxy-6-Phosphogluconic Acid (KDPG)

The dehydration of 6-phosphogluconic acid (6-PG) to 2-keto-3-deoxy-6-phosphogluconic acid (KDPG) is a critical reaction catalyzed by the enzyme 6-phosphogluconate dehydratase (EDD). This conversion is a hallmark of the Entner-Doudoroff (ED) pathway. The enzyme facilitates the removal of a water molecule from 6-PG, leading to the formation of KDPG. This enzymatic step is essentially irreversible and serves as a committed step in this metabolic route.

Recent advancements have enabled the efficient biocatalytic production of KDPG using 6-phosphogluconate dehydratase. For instance, the EDD from Caulobacter crescentus (CcEDD) has been successfully used for the gram-scale synthesis of KDPG from 6-phosphogluconic acid. This process demonstrates the enzyme's stability and efficiency, achieving a high conversion yield.

Role as a Key Enzyme in the Entner-Doudoroff Pathway

The Entner-Doudoroff (ED) pathway is a metabolic sequence that catabolizes glucose to pyruvate (B1213749). It is distinct from the more common Embden-Meyerhof-Parnas (glycolysis) pathway and the pentose phosphate pathway. The ED pathway is particularly prominent in many Gram-negative bacteria and is also found in some Gram-positive bacteria and archaea.

The pathway is characterized by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (B8822740) (Eda). Edd catalyzes the dehydration of 6-phosphogluconate to KDPG. Subsequently, KDPG is cleaved by Eda into pyruvate and glyceraldehyde-3-phosphate. The latter can then enter the glycolytic pathway for further metabolism. For every molecule of glucose that enters the ED pathway, there is a net yield of one molecule of ATP, one of NADH, and one of NADPH.

The functionality of the ED pathway is crucial for the metabolism of certain substrates. For example, in Vibrio cholerae, this pathway is obligatory for the catabolism of gluconate. The activation of the edd and eda genes serves as a marker for a functional ED pathway in this organism.

Enzyme Assays and Characterization

The activity of enzymes involved in the metabolism of 6-phosphogluconic acid can be quantified through various enzyme assays. For 6-phosphogluconate dehydrogenase (6PGD), a common assay measures the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. One unit of 6PGD activity is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of 6-phospho-D-gluconate to D-ribulose 5-phosphate per minute under specific conditions of temperature and pH.

Similarly, assays for 6-phosphogluconate dehydratase (EDD) activity can be performed. The characterization of EDD from Caulobacter crescentus revealed that the homodimeric enzyme catalyzes the irreversible dehydration of 6-PG to KDPG with a maximum velocity (Vmax) of 61.6 U mg⁻¹ and a Michaelis constant (KM) of 0.3 mM for 6-PG.

These assays are crucial for understanding the kinetic properties of the enzymes and for assessing their activity in various biological samples.

| Enzyme | Assay Principle | Substrate | Product | Coenzyme | Wavelength for Detection |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Spectrophotometric measurement of NADP+ reduction | 6-Phospho-D-gluconate | D-Ribulose 5-phosphate | NADP+ | 340 nm |

| 6-Phosphogluconate Dehydratase (EDD) | Typically coupled with KDPG aldolase and lactate dehydrogenase, monitoring NADH oxidation | 6-Phosphogluconate | 2-Keto-3-deoxy-6-phosphogluconate | - | 340 nm (in coupled assay) |

Structural Characteristics of the EDD Operon

In many bacteria, the genes encoding the key enzymes of the Entner-Doudoroff pathway are organized into an operon, a functioning unit of DNA containing a cluster of genes under the control of a single promoter. In Escherichia coli, the edd (encoding 6-phosphogluconate dehydratase) and eda (encoding KDPG aldolase) genes are located in the edd-eda operon.

The edd structural gene is situated downstream of the zwf gene (encoding glucose-6-phosphate dehydrogenase). The eda structural gene begins just 34 bases downstream of edd. This close proximity allows for their cotranscription when the cell is grown on gluconate.

The regulation of the edd-eda operon is complex, involving multiple promoters. A primary gluconate-responsive promoter is located upstream of edd and is responsible for the induction of the pathway in the presence of gluconate, a process mediated by the GntR repressor protein. Additionally, other constitutive promoters within the operon contribute to a high basal expression of the eda gene. This genetic organization ensures the coordinated expression of the enzymes required for the efficient functioning of the Entner-Doudoroff pathway.

Other Enzymatic Interactions

Inhibition of Phosphoglucose (B3042753) Isomerase (PGI) by 6-Phosphogluconic Acid

6-Phosphogluconic acid has been identified as a potent and competitive inhibitor of phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase. PGI is a crucial enzyme in glycolysis that catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287).

Studies have shown that 6-phosphogluconic acid competitively inhibits PGI with respect to both glucose-6-phosphate and fructose-6-phosphate. The inhibition constants (Ki) have been determined to be 48 µM for glucose-6-phosphate and 42 µM for fructose-6-phosphate nih.gov. This inhibitory effect highlights a potential regulatory link between the pentose phosphate pathway, where 6-phosphogluconic acid is an intermediate, and glycolysis. The structural similarity between 6-phosphogluconic acid and the open-chain form of glucose-6-phosphate likely contributes to this competitive inhibition.

| Enzyme | Inhibitor | Type of Inhibition | Ki for Glucose-6-Phosphate | Ki for Fructose-6-Phosphate |

| Phosphoglucose Isomerase (PGI) | 6-Phosphogluconic acid | Competitive | 48 µM nih.gov | 42 µM nih.gov |

Indirect Effects on Glucose-6-Phosphate Dehydrogenase (G6PD) Regulation

While 6-phosphogluconic acid is the product of the reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD), its accumulation can have indirect regulatory effects on this enzyme. G6PD catalyzes the first committed step of the pentose phosphate pathway, the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which is then hydrolyzed to 6-phosphogluconic acid. This pathway is a major source of NADPH, which is essential for protecting cells against oxidative stress.

Metabolic Pathway Integration and Regulatory Networks

Interplay between the Pentose (B10789219) Phosphate (B84403) Pathway and Glycolysis

The pentose phosphate pathway and glycolysis are intricately connected, with glucose-6-phosphate serving as a key junction point between them. numberanalytics.comnih.gov The metabolic fate of glucose-6-phosphate, whether it enters glycolysis to generate ATP or the PPP to produce NADPH and pentose phosphates, is determined by the specific needs of the cell. aklectures.com

The intermediates of the non-oxidative branch of the PPP, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, are also intermediates of glycolysis. nih.gov This allows for the reversible interconversion of sugars between the two pathways, providing metabolic flexibility. nih.govlibretexts.org For instance, if the cell requires more NADPH than ribose-5-phosphate (B1218738), the ribose-5-phosphate can be recycled back into glycolytic intermediates, which can then be converted back to glucose-6-phosphate to produce more NADPH. aklectures.com Conversely, if the demand for ribose-5-phosphate for nucleotide synthesis is high, glycolytic intermediates can be channeled into the non-oxidative PPP to generate it. aklectures.com This dynamic interplay ensures that the cell can adapt to varying metabolic demands for energy, biosynthesis, and redox balance. aklectures.comlibretexts.org

Regulation of Metabolic Flux through 6-Phosphogluconic Acid Levels

The flux of metabolites through the PPP is tightly regulated, and the levels of 6-phosphogluconic acid can play a role in this control. The primary regulatory point of the oxidative PPP is the enzyme glucose-6-phosphate dehydrogenase (G6PD), which is allosterically inhibited by high levels of NADPH. numberanalytics.comjackwestin.com When NADPH is consumed in biosynthetic reactions or antioxidant defense, the NADP+/NADPH ratio increases, activating G6PD and increasing the flux through the PPP, leading to higher production of 6-phosphogluconic acid. libretexts.org

Furthermore, research has shown that 6-phosphogluconate itself can act as a regulator of other key metabolic enzymes. For example, 6-phosphogluconate can activate phosphofructokinase, a key regulatory enzyme in glycolysis, suggesting a mechanism for coordinating the flux between the PPP and glycolysis. nih.gov Studies in isolated rat liver cells have demonstrated that an increase in 6-phosphogluconate levels can lead to an increased flux of phosphoenolpyruvate (B93156) through pyruvate (B1213749) kinase, another critical regulatory point in glycolysis. physiology.orgnih.gov This suggests that 6-phosphogluconate can act as a signal to enhance glycolytic activity when the PPP is active. physiology.orgnih.gov

Table 1: Regulatory Effects of 6-Phosphogluconic Acid on Glycolytic Enzymes

| Enzyme | Effect of 6-Phosphogluconate | Implication | Reference |

| Phosphofructokinase-1 | Activation | Coordinates flux between PPP and glycolysis | nih.gov |

| Pyruvate Kinase | Activation | Enhances glycolytic activity | physiology.orgnih.gov |

Cross-Talk with Other Metabolic Pathways (e.g., Glutathione (B108866) Metabolism)

A primary function of the PPP is the production of NADPH, which is essential for maintaining a reduced intracellular environment. nih.govnumberanalytics.com This directly links the PPP and 6-phosphogluconic acid to glutathione metabolism. NADPH is the necessary cofactor for glutathione reductase, the enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG). youtube.com

GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS). numberanalytics.commicrobenotes.com The NADPH generated from the conversion of 6-phosphogluconic acid to ribulose-5-phosphate is therefore vital for maintaining the pool of reduced glutathione. youtube.comresearchgate.net In erythrocytes, which lack mitochondria, the PPP is the sole source of NADPH for this purpose, highlighting the critical role of this pathway in protecting these cells from oxidative damage. microbenotes.com Genetic deficiencies in G6PD, the enzyme that initiates the PPP, can lead to a decreased ability to produce NADPH, resulting in increased oxidative stress and hemolytic anemia. youtube.com

Recent research has also uncovered a link between 6-phosphogluconate dehydrogenase (PGD), the enzyme that metabolizes 6-phosphogluconic acid, and protein secretion through the modulation of glutathione levels. nih.govnih.gov Suppression of PGD activity leads to a decrease in glutathione supplies, causing stress in the endoplasmic reticulum and disrupting protein secretion. nih.govnih.gov

Adaptive Metabolic Responses to Environmental Stressors (e.g., Phosphate Starvation)

Plants and other organisms have developed sophisticated metabolic adaptations to cope with environmental stressors, such as nutrient limitation. During phosphate (Pi) starvation, a condition where the availability of inorganic phosphate is limited, organisms undergo significant metabolic reprogramming to conserve and remobilize internal phosphate stores. nih.gov

Under Pi starvation, plants often exhibit an upregulation of the PPP. This response is thought to provide the necessary NADPH for various biosynthetic and stress-response pathways. nih.gov While direct studies on 6-phosphogluconic acid trisodium (B8492382) salt under these conditions are limited, the increased flux through the PPP would inherently involve this intermediate. The metabolic adaptations include the upregulation of alternative glycolytic bypass enzymes and the enhanced activity of enzymes that can utilize pyrophosphate (PPi) instead of ATP, thus conserving the limited phosphate for essential reactions. nih.gov The regulatory networks controlling these responses are complex, involving transcription factors and signaling molecules that sense and respond to the plant's phosphate status. nih.gov

Role of 6-Phosphogluconate Dehydrogenase in Cellular Redox Homeostasis

6-Phosphogluconate dehydrogenase (6PGD) catalyzes the third step of the pentose phosphate pathway, the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate, while generating a second molecule of NADPH. wikipedia.orgfrontiersin.org This NADPH production is crucial for cellular redox homeostasis, providing the reducing power to counteract oxidative stress. nih.govresearchgate.net

The NADPH produced by 6PGD and G6PD is utilized by the glutathione system to neutralize reactive oxygen species (ROS). researchgate.net This protective role is essential in all cells but is particularly critical in those exposed to high levels of oxidative stress. nih.gov Interestingly, while both G6PD and 6PGD contribute to NADPH production, some studies suggest they may have distinct roles in redox balance under different conditions. For instance, in certain breast cancer cells, inhibition of 6PGD did not lead to an increase in ROS levels, suggesting that G6PD may be the primary enzyme involved in redox balance in that specific context. unimib.itresearchgate.net However, in other cancer types, such as gastric cancer, 6PGD has been shown to be crucial for maintaining redox homeostasis, and its inhibition leads to increased oxidative stress and cell death. nih.gov These findings indicate that the specific role of 6PGD in redox homeostasis can be cell-type and context-dependent.

Table 2: Summary of 6PGD Role in Different Cell Types

| Cell Type/Condition | Role of 6PGD in Redox Homeostasis | Research Finding | Reference |

| Breast Cancer Cells (MCF7) | Not directly involved in redox balance | Inhibition did not increase ROS levels. | unimib.itresearchgate.net |

| Gastric Cancer Cells | Crucial for redox homeostasis | Inhibition led to increased oxidative stress and apoptosis. | nih.gov |

| General Cellular Function | Contributes to NADPH pool for glutathione system | Provides reducing equivalents to neutralize ROS. | researchgate.net |

Analytical and Methodological Approaches in 6 Phosphogluconic Acid Research

Detection and Quantification Methodologies for 6-Phosphogluconic Acid

Accurate detection and quantification of 6-phosphogluconic acid are fundamental to understanding its role in cellular metabolism. Researchers utilize several sophisticated methods to measure its concentration in biological samples.

Spectrophotometric assays are a common and accessible method for quantifying 6-phosphogluconic acid. These assays typically rely on the enzymatic conversion of 6-phosphogluconate by 6-phosphogluconate dehydrogenase (6PGDH), which catalyzes its oxidative decarboxylation to ribulose-5-phosphate. This reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. The production of NADPH can be monitored by measuring the increase in absorbance at a wavelength of 340 nm nipro.co.jpmdpi.com.

The principle of this assay is based on the Beer-Lambert law, where the concentration of NADPH is directly proportional to the absorbance of light at this specific wavelength. Commercial assay kits are available that provide a convenient method for this detection in cell and tissue lysates abcam.com. The assay's sensitivity allows for the measurement of 6-phosphogluconate concentrations of less than 20 µM abcam.com. For accurate determination of enzyme activity related to 6-phosphogluconate, reaction mixtures typically include the substrate (6-phosphogluconic acid trisodium (B8492382) salt), the cofactor (NADP+), and a suitable buffer to maintain optimal pH nipro.co.jp.

A summary of a typical spectrophotometric assay for 6-phosphogluconate dehydrogenase activity, which indirectly quantifies 6-phosphogluconic acid, is presented below.

| Component | Function | Wavelength for Detection |

| 6-Phosphogluconic acid trisodium salt | Substrate | 340 nm |

| NADP+ | Cofactor (electron acceptor) | |

| 6-Phosphogluconate dehydrogenase | Enzyme catalyst | |

| Buffer (e.g., MES, Glycylglycine) | Maintain optimal pH |

Liquid chromatography-mass spectrometry (LC-MS) has become a powerful and widely used platform for metabolomic studies, offering high throughput and sensitivity for the analysis of small molecules like 6-phosphogluconic acid. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry nih.govyoutube.com.

In a typical LC-MS workflow, metabolites are first extracted from biological samples. The extract is then injected into an LC system where compounds are separated based on their physicochemical properties as they pass through a column. The separated molecules then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured nih.gov. For polar metabolites like sugar phosphates, hydrophilic interaction chromatography (HILIC) is often employed youtube.com. The identification of 6-phosphogluconate can be confirmed by comparing its retention time and mass spectrum to that of a known standard researchgate.net. LC-MS can be operated in both untargeted and targeted modes. Untargeted analysis aims to measure as many metabolites as possible to generate new hypotheses, while targeted analysis focuses on the accurate quantification of specific, known metabolites nih.gov.

Targeted metabolomics is a quantitative approach focused on measuring a predefined set of metabolites, including 6-phosphogluconic acid, with high accuracy and precision mayo.edu. This method utilizes stable isotope-labeled internal standards to correct for variations during sample preparation and analysis, leading to absolute quantification mayo.edu.

Triple quadrupole mass spectrometers are frequently used for targeted metabolomics due to their sensitivity and selectivity thermofisher.com. In this setup, specific mass transitions for 6-phosphogluconate are monitored, which significantly reduces chemical noise and improves detection limits. For instance, the transition from the parent ion of 6-phosphogluconate (m/z 275) to a specific fragment ion (m/z 97, corresponding to phosphate) can be used for its selective detection and quantification researchgate.net. Targeted metabolomics is instrumental in validating biomarkers and studying specific metabolic pathways in detail thermofisher.comnih.gov.

| Technique | Principle | Advantage | Application in 6-PGA Research |

| Spectrophotometric Assay | Enzymatic reaction leading to a colorimetric or fluorescent signal. | Simple, cost-effective, high-throughput. | Routine quantification of 6-PGA levels and enzyme activity. |

| LC-MS Based Metabolomics | Separation by chromatography followed by mass-based detection. | High sensitivity, broad coverage of metabolites. | Untargeted screening and identification of metabolic changes involving 6-PGA. |

| Targeted Metabolomics | Highly selective and sensitive quantification of specific metabolites. | Absolute quantification, high accuracy and precision. | Validation of 6-PGA as a biomarker, detailed pathway analysis. |

Enzyme Purification and Characterization Techniques

The study of 6-phosphogluconic acid is intrinsically linked to the enzymes that metabolize it, primarily 6-phosphogluconate dehydrogenase (6PGDH). Purifying and characterizing these enzymes are essential steps in understanding their structure, function, and regulation.

Chromatography is the cornerstone of protein purification. For enzymes interacting with 6-phosphogluconic acid, several chromatographic techniques are employed.

Affinity Chromatography is a powerful method that separates proteins based on a specific binding interaction between the protein and an immobilized ligand bio-rad.com. For NADP+-dependent dehydrogenases like 6PGDH, affinity resins such as 2′,5′-ADP Sepharose 4B are highly effective researchgate.netresearchgate.net. The enzyme binds specifically to the immobilized nucleotide analog, while other proteins are washed away. The bound enzyme can then be eluted by adding a solution containing free NADP+ or by changing the buffer conditions nih.gov. This technique can achieve a high degree of purification in a single step researchgate.net. Another approach involves using Blue Dextran-Sepharose, where the dye acts as a ligand for many nucleotide-binding enzymes nih.govnih.gov.

DEAE-Sepharose is a weak anion-exchange chromatography resin chondrex.comcytivalifesciences.com. This method separates proteins based on their net surface charge. At a pH above its isoelectric point, a protein will have a net negative charge and bind to the positively charged DEAE resin. Proteins are then eluted by increasing the salt concentration or changing the pH of the buffer chondrex.com. DEAE-Sepharose chromatography is often used as an initial or intermediate step in the purification of 6PGDH nih.govresearchgate.net.

A typical purification scheme for 6-phosphogluconate dehydrogenase might involve initial steps like ammonium sulfate precipitation followed by a combination of DEAE-Sepharose and affinity chromatography to achieve homogeneity researchgate.netnih.govresearchgate.net.

Electrophoresis is used to assess the purity and determine the molecular weight and subunit composition of the purified enzymes.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a denaturing technique used to separate proteins based on their molecular weight. The detergent SDS denatures the proteins and coats them with a uniform negative charge, so that separation is primarily dependent on size as they migrate through the polyacrylamide gel matrix. The purity of an enzyme preparation is often assessed by the presence of a single band on an SDS-PAGE gel nih.govnih.gov. This method also allows for the determination of the subunit molecular weight of the enzyme researchgate.net.

Native Polyacrylamide Gel Electrophoresis (Native PAGE) separates proteins in their non-denatured, folded state. In this technique, the migration of proteins depends on a combination of their size, shape, and intrinsic charge thermofisher.com. Native PAGE can be used to identify different isoforms of an enzyme, as these may have different charges or conformations leading to distinct migration patterns researchgate.netnih.gov. It is also useful for confirming that the purified protein retains its native structure and for studying protein-protein interactions.

| Technique | Principle of Separation | Information Obtained |

| Affinity Chromatography | Specific binding interaction between protein and ligand. | High-purity protein in a single step. |

| DEAE-Sepharose | Separation based on net surface charge. | Fractionation of proteins with different charges. |

| SDS-PAGE | Separation of denatured proteins based on molecular weight. | Subunit molecular weight and purity assessment. |

| Native PAGE | Separation of folded proteins based on size, shape, and charge. | Analysis of native protein conformation and isoforms. |

Spectroscopic Methods (e.g., CD Analysis, Fluorescence Studies)

Spectroscopic techniques are instrumental in probing the structural characteristics of 6-phosphogluconate dehydrogenase (6PGDH) and the conformational changes that may occur upon binding of 6-phosphogluconic acid or its analogs.

Circular Dichroism (CD) Analysis: CD spectroscopy is used to investigate the secondary structure of proteins. Studies on 6PGDH from both mesophilic (Escherichia coli) and thermophilic (Bacillus stearothermophilus) sources have shown that the gross structures of the enzymes are very similar. The far-ultraviolet CD spectra for both enzymes display a negative band centered around 220 nm, which is characteristic of alpha-helical content. CD measurements at varying temperatures have also been employed to assess conformational stability, revealing that the E. coli enzyme is stable below approximately 45°C, whereas the thermophilic enzyme maintains its structure up to 60°C nih.gov.

Fluorescence Studies: Fluorescence spectroscopy provides information about the local environment of aromatic amino acid residues, such as tryptophan. The fluorescence emission spectra for both the E. coli and B. stearothermophilus 6PGDH enzymes show an emission maximum at 334 nm when excited at 295 nm. This suggests that the environment of the tryptophan residues is similar in both enzymes nih.gov. Automated fluorometric assays have also been developed for the quantitative determination of 6PGDH activity by measuring the natural fluorescence of NADPH generated during the enzymatic reaction oup.com.

Kinetic Study Methodologies

Kinetic studies are fundamental to understanding the catalytic mechanism of 6PGDH and how it processes 6-phosphogluconic acid. These methodologies help determine the order of substrate binding, the rates of reaction steps, and the effects of inhibitors.

Initial rate measurements are a cornerstone of enzyme kinetics, used to determine key parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). For 6PGDH, the reaction is typically initiated by adding the enzyme to a mixture containing 6-phosphogluconate and the cofactor NADP+, and the initial rate of NADPH production is monitored by the increase in absorbance at 340 nm frontiersin.orgnipro.co.jp.

Kinetic studies on 6PGDH from various sources have revealed different kinetic mechanisms. For the sheep liver enzyme, studies in phosphate buffer suggested an ordered binding of coenzyme followed by the substrate (6-phosphogluconic acid), while a random mechanism was proposed in Tris/acetate buffer portlandpress.com. A more comprehensive analysis of the sheep liver enzyme later confirmed a rapid equilibrium random kinetic mechanism nih.gov. Similarly, studies on the enzyme from bass liver suggest a random binding order for NADP+ and Mg²⁺, with 6-phosphogluconate binding second nih.gov.

| Source Organism | Substrate | Kₘ Value (µM) | Reference |

|---|---|---|---|

| Bass (Liver) | 6-Phosphogluconate | 26.66 | nih.gov |

| Bass (Liver) | NADP⁺ | 0.88 | nih.gov |

| Synechocystis sp. PCC 6803 | 6-Phosphogluconate | 410 | oup.com |

| Synechocystis sp. PCC 6803 | NADP⁺ | 66.9 | oup.com |

| Synechocystis sp. PCC 6803 | NAD⁺ | 4460 | oup.com |

Product inhibition studies are crucial for distinguishing between different kinetic mechanisms. In these experiments, the initial reaction rate is measured in the presence of one of the products. For the 6PGDH-catalyzed reaction, the products are Ribulose 5-phosphate, NADPH, and CO₂.

Studies on the sheep liver 6PGDH have shown symmetric product and dead-end inhibition patterns.

Ribulose 5-phosphate acts as a competitive inhibitor with respect to 6-phosphogluconate and a noncompetitive inhibitor with respect to NADP⁺ nih.gov.

NADPH is competitive with NADP⁺ and noncompetitive with 6-phosphogluconate nih.govoup.com.

These patterns, where a product is competitive versus its corresponding substrate and noncompetitive versus the other substrate, are consistent with a random kinetic mechanism where both substrates can bind to the enzyme independently nih.gov. In contrast, some forms of 6PGDH, like the one from Synechocystis sp. PCC 6803, exhibit non-competitive inhibition by NADPH oup.com.

Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition states of enzyme-catalyzed reactions and determining which steps are rate-limiting. By replacing an atom at a specific position in the substrate with one of its heavier isotopes (e.g., deuterium for hydrogen, or ¹³C for ¹²C), researchers can measure changes in the reaction rate.

For 6PGDH, multiple isotope effect studies have been used to dissect the oxidative decarboxylation mechanism.

Deuterium Isotope Effects: Using 3-deuterio-6-phosphogluconate, researchers have measured primary deuterium isotope effects. For the sheep liver enzyme, equal isotope effects of 1.5-2 on various kinetic parameters confirmed a rapid equilibrium random mechanism and indicated that the hydride transfer step is at least partially rate-limiting nih.gov.

¹³C Isotope Effects: By measuring ¹³C kinetic isotope effects with both unlabeled and 3-deuterated 6-phosphogluconate, studies on the yeast enzyme have demonstrated that the chemical reaction is stepwise, with hydride transfer occurring before the decarboxylation step. nih.govacs.org.

Multiple Isotope Effects: Combining solvent and substrate isotope effects for the Candida utilis and sheep liver enzymes suggests the presence of multiple steps that are sensitive to solvent deuterium, including a potential conformational change before hydride transfer, the hydride transfer itself, and the final decarboxylation nih.gov.

These studies have been critical in establishing that the reaction catalyzed by 6PGDH is not a concerted oxidative decarboxylation but a stepwise process nih.govacs.org.

| Isotope Effect | Substrate | Value | Conclusion | Reference |

|---|---|---|---|---|

| Deuterium (V/K) | 3-deuterio-6-PG | 1.54 | Hydride transfer is partially rate-limiting. | nih.gov |

| ¹³C (kinetic) | Unlabeled 6-PG | 1.0096 | Reaction is stepwise (hydride transfer precedes decarboxylation). | nih.gov |

| ¹³C (kinetic) | 3-deuterio-6-PG | 1.0081 |

Structural Determination Techniques

Determining the three-dimensional structure of 6PGDH, both alone and in complex with its substrate 6-phosphogluconic acid, is essential for a complete understanding of its function.

X-ray crystallography has been the primary technique for elucidating the atomic-level structure of 6PGDH from a multitude of species. These structures have provided invaluable insights into the enzyme's oligomeric state, active site architecture, and the specific interactions with 6-phosphogluconate and the NADP⁺ cofactor.

The first crystal structure of 6PGDH was solved for the enzyme from sheep (Ovis aries) liver. This revealed a homodimeric enzyme where the active site is located at the interface between the two subunits nih.govportlandpress.com. The structure of the enzyme in a complex with 6-phosphogluconate (PDB entry 1PGP) showed that the substrate-binding site is composed of residues from both subunits, facilitating communication between them nih.gov. These pioneering structures identified a conserved lysine residue (Lys183 in sheep) as the general base and a glutamic acid residue (Glu190) as the general acid in the catalytic mechanism nih.goviucr.org.

Since then, numerous other 6PGDH crystal structures have been determined, including those from bacteria (Lactococcus lactis, Corynebacterium glutamicum), protozoan parasites (Trypanosoma brucei, Leishmania donovani), and fungi, in various forms (apo, with NADP⁺, with NADPH, and with substrate) iucr.orgnih.govwellcomeopenresearch.orgmdpi.comresearchgate.net. These structures have revealed that the enzyme can exist in different conformations, supporting kinetic data that suggested an induced-fit mechanism and conformational changes upon ligand binding nih.govresearchgate.net. For example, the structure of Plasmodium falciparum 6PGDH showed that a flexible loop near the active site rearranges upon binding of 6-phosphogluconate, adopting a closed conformation researchgate.net.

| PDB ID | Organism | Description | Resolution (Å) | Reference |

|---|---|---|---|---|

| 1PGP | Ovis aries (Sheep) | Complex with 6-phosphogluconate | 2.50 | nih.gov |

| 1PGO | Ovis aries (Sheep) | Complex with NADPH | 2.50 | nih.gov |

| 6FQZ | Plasmodium falciparum | Complex with 6-phosphogluconate | 1.90 | researchgate.net |

| 2JKV | Homo sapiens | Complex with NADP⁺ | 2.20 | mdpi.com |

| 1PGN | Ovis aries (Sheep) | Complex with NADP⁺ analog | 2.00 | nih.gov |

Nuclear Magnetic Resonance (NMR) Titration for Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions, including the binding of ligands like 6-phosphogluconic acid to their respective enzymes. This method can characterize the chemical scheme and kinetic features of enzymatic reactions. nih.gov In the context of the pentose (B10789219) phosphate pathway (PPP), NMR has been employed to analyze the initial steps, elucidating the roles of various enzymes and the stability of intermediates. nih.govresearchgate.net

By taking advantage of the phosphorus nucleus (³¹P) present in 6-phosphogluconic acid and other phosphorylated intermediates, researchers can monitor the enzymatic reaction in real time. researchgate.net For instance, ³¹P and ¹³C NMR studies have been used to track the oxidation of glucose-6-phosphate and the subsequent hydrolysis of 6-phosphogluconolactone, the precursor to 6-phosphogluconic acid. researchgate.net These studies allow for the determination of the concentration of different pathway intermediates over time. researchgate.net While direct NMR titration studies focusing solely on the binding of 6-phosphogluconic acid are not extensively detailed in the provided results, the application of NMR to monitor substrate consumption and product formation in the PPP demonstrates its utility. nih.govnih.gov This approach provides insights into substrate specificity and the kinetics of the enzymatic reactions involving 6-phosphogluconic acid. nih.gov

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for understanding the interaction between 6-phosphogluconic acid and its primary enzyme, 6-phosphogluconate dehydrogenase (6PGDH) at an atomic level. researchgate.netnih.gov These techniques predict the binding conformation of 6-phosphogluconic acid within the enzyme's active site and identify key amino acid residues involved in the interaction. researchgate.netnih.gov

Molecular docking studies, often performed with software like AutoDock Vina or MOE-Dock, have been used to model the binding of 6-phosphogluconate (6PG) to 6PGDH from various organisms. researchgate.netnih.gov These simulations have identified specific residues that form hydrogen bonds and other interactions with the substrate, anchoring it in the active site for catalysis. researchgate.net For example, docking of 6PG into Leishmania donovani 6PGDH revealed key interactions with specific residues within the active site pocket. researchgate.net

Molecular dynamics simulations provide further insight by modeling the dynamic movements of the enzyme-substrate complex over time. nih.govoncotarget.com MD simulations can assess the stability of the docked complex and reveal conformational changes in the enzyme upon substrate binding. researchgate.net These simulations have been applied to study various dehydrogenases, helping to elucidate how mutations or phosphorylation events affect enzyme stability, dynamics, and ultimately, function. nih.govoncotarget.comresearchgate.net By analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can understand how the binding of 6-phosphogluconic acid influences the structural stability of 6PGDH. researchgate.net

Table 1: Key Amino Acid Residues in 6-Phosphogluconate Dehydrogenase (6PGDH) Identified by Molecular Docking Studies.

| Enzyme Source | Interacting Residues | Reference |

|---|---|---|

| Leishmania donovani | Labelled as sticks in the active site for substrate interaction. | researchgate.net |

| Human | Residues within the active pocket selected for docking. | nih.gov |

Genetic and Molecular Approaches

Gene Cloning, Expression, and Purification of Recombinant Enzymes

The study of enzymes that metabolize 6-phosphogluconic acid, such as 6-phosphogluconate dehydrogenase (6PGDH), heavily relies on obtaining pure, active protein in large quantities. This is achieved through gene cloning, recombinant expression, and purification. nih.govnih.govnih.gov The gene (gnd) encoding 6PGDH is first amplified, often from cDNA generated from mRNA, and then cloned into a suitable expression vector, such as the pQE-30 or pET series plasmids. nih.govnih.gov

The most common host for overproducing these recombinant proteins is the bacterium Escherichia coli, due to its well-understood genetics, rapid growth, and cost-effectiveness. nih.govfrontiersin.orgyoutube.com Specific strains like E. coli M15 or BL21(DE3) are frequently used. nih.govnih.gov In some cases, specialized strains like Rosetta2(DE3), which contains tRNAs for rare codons, are employed to enhance the expression of soluble human proteins. nih.gov

Table 2: Examples of Recombinant 6PGDH Expression and Purification.

| Enzyme Source | Expression Host | Vector | Purification Method | Yield/Purity | Reference |

|---|---|---|---|---|---|

| Sheep Liver | E. coli M15 | pQE-30 | Ni-NTA Affinity Chromatography | 22.4-fold purification, 61% yield | nih.gov |

| Human | E. coli Rosetta2(DE3) | N-terminal His-tag vector | One-step His-tag purification | 3-7 mg from 100 mL culture | nih.gov |

| Thermotoga maritima | E. coli BL21(DE3) | pET vectors | Heat treatment & affinity chromatography | >250 mg per liter of culture | nih.gov |

| Spinach (chloroplast) | Not specified | Not specified | Multi-step chromatography | 1000-fold purification | nih.gov |

Site-Directed Mutagenesis for Catalytic Residue Identification

Site-directed mutagenesis is an indispensable technique for identifying the specific amino acid residues critical for the catalytic activity of enzymes like 6PGDH. qmul.ac.ukwikipedia.org This method involves intentionally changing the DNA sequence to substitute specific amino acids in the protein's active site. wikipedia.org By comparing the kinetic parameters of the mutated (mutant) enzyme to the original (wild-type), researchers can deduce the role of the targeted residue in substrate binding and catalysis. illinois.edu

Through this approach, key catalytic residues in the 6PGDH active site have been identified. For example, studies on sheep liver 6PGDH confirmed that a conserved lysine residue (Lys183) acts as the general base, accepting a proton during the dehydrogenation step of the reaction. iucr.orgnih.govnih.gov Another crucial residue, glutamic acid (Glu190), has been shown to function as the general acid. iucr.orgnih.gov Mutating these residues often leads to a significant decrease or complete loss of enzymatic activity, confirming their essential role. illinois.eduiucr.org For instance, mutating residues involved in binding the 2'-phosphate of the NADP⁺ cofactor resulted in a 6- to 80-fold increase in the Michaelis constant (Kₘ) for NADP⁺, indicating reduced binding affinity. researchgate.net

Table 3: Key Catalytic Residues in 6PGDH Identified by Site-Directed Mutagenesis.

| Enzyme Source | Residue (Position) | Role | Effect of Mutation | Reference |

|---|---|---|---|---|

| Sheep Liver | Lysine (183) | General Base | Mutation confirmed its role in catalysis. | iucr.orgnih.govnih.gov |

| Trypanosoma brucei | Glutamic acid (192) | General Acid | Mutation confirmed its role in catalysis. | iucr.orgnih.gov |

| Gluconobacter oxydans | Asparagine/Arginine motif | NAD⁺ preference | Mutation reversed dinucleotide preference to NAD⁺. | wellcomeopenresearch.org |

| Sheep Liver | Tyrosine (191) | Substrate orientation | Y191A mutant showed altered pH dependence and kinetic parameters. | researchgate.net |

Gene Silencing (e.g., shRNA, VIGS) and Overexpression Studies

Understanding the broader physiological role of 6-phosphogluconic acid and its metabolism is often achieved by manipulating the expression of the 6PGDH gene in cells or whole organisms. These approaches include gene silencing to reduce or eliminate the enzyme's function and overexpression to enhance it.

Gene silencing, commonly achieved using short-hairpin RNA (shRNA) or small interfering RNA (siRNA), is a technique to specifically decrease the expression of a target gene. nih.govyoutube.com In cancer research, silencing the 6PGDH gene has been shown to reduce cell proliferation, induce apoptosis, and alter cellular metabolism in breast, ovarian, and lung cancer cell lines. frontiersin.orgmdpi.com This highlights the importance of the PPP and 6-phosphogluconic acid metabolism for cancer cell survival and growth. frontiersin.org For example, shRNA-mediated knockdown of the androgen receptor (AR) in prostate cancer cells led to the downregulation of 6PGDH expression, linking the PPP to hormonal signaling pathways in cancer. nih.gov

Conversely, overexpression studies involve introducing additional copies of the 6PGDH gene to increase the amount of enzyme produced. In plants, overexpressing a cytosolic 6PGDH gene in rice was found to enhance the plant's resistance to the brown planthopper insect by modulating defense signaling pathways involving jasmonic acid and hydrogen peroxide. nih.govnih.gov Similarly, overexpressing a soybean 6PGDH gene in transgenic plants enhanced their tolerance to phosphate starvation by improving root development and the antioxidant system. frontiersin.org These studies demonstrate the critical role of 6-phosphogluconic acid metabolism in plant growth, development, and stress responses. nih.govnih.govfrontiersin.org

Applications of 6 Phosphogluconic Acid Trisodium Salt in Research and Biotechnological Prospects

6-Phosphogluconic Acid Trisodium (B8492382) Salt as a Biochemical Reagent

6-Phosphogluconic acid trisodium salt serves as a vital reagent in biochemical and biomedical research. wikipedia.orgnih.govnih.govfu-berlin.de It is primarily utilized in studies involving the pentose (B10789219) phosphate (B84403) pathway, where it acts as a substrate for the enzyme 6-phosphogluconate dehydrogenase. hmdb.cayoutube.com Its stability and solubility in aqueous solutions make it a convenient and reliable compound for in vitro studies. nih.govwikipedia.orgnih.gov

Use in Glycobiology Research

In the field of glycobiology, which focuses on the structure, synthesis, and biology of glycans, 6-phosphogluconic acid is of fundamental importance due to its position in the pentose phosphate pathway. umaryland.edu The PPP is a major metabolic route that provides precursors for the synthesis of nucleotides and amino sugars, the essential building blocks for glycans.

The oxidative phase of the PPP, where 6-phosphogluconic acid is a key intermediate, leads to the production of ribose-5-phosphate (B1218738). nih.govresearchgate.net Ribose-5-phosphate is a direct precursor for the synthesis of nucleotide sugars, which are the activated forms of monosaccharides used by glycosyltransferases to build complex glycan structures. The availability of these nucleotide sugar donors is a critical factor in the biosynthesis of glycoproteins, glycolipids, and proteoglycans. Therefore, by serving as a substrate to generate these precursors, 6-phosphogluconic acid plays an indirect but crucial role in the study of glycan biosynthesis and function.

Application in Enzymatic Assays

6-Phosphogluconic acid trisodium salt is extensively used in enzymatic assays, primarily for the characterization and study of 6-phosphogluconate dehydrogenase (6PGDH). nih.gov In these assays, it serves as the specific substrate for 6PGDH, allowing researchers to measure the enzyme's activity by monitoring the production of its products, NADPH and ribulose-5-phosphate. The increase in NADPH concentration can be conveniently measured spectrophotometrically at 340 nm.

These enzymatic assays are fundamental for:

Determining the kinetic parameters of 6PGDH, such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Screening for and characterizing potential inhibitors of 6PGDH.

Investigating the regulatory mechanisms of the pentose phosphate pathway.

Furthermore, 6-phosphogluconic acid has been employed in spectrophotometric methods for determining the activity of other enzymes like creative phosphokinase and myokinase. wikipedia.org It is also a known competitive inhibitor of phosphoglucose (B3042753) isomerase (PGI), with Ki values of 48 μM for glucose 6-phosphate and 42 μM for fructose (B13574) 6-phosphate, making it a useful tool in studying glycolysis.

Exploring 6-Phosphogluconate Dehydrogenase as a Drug Target

The enzyme 6-phosphogluconate dehydrogenase (6PGDH), which catalyzes the oxidative decarboxylation of 6-phosphogluconate, has emerged as a promising target for the development of new drugs against various diseases, including infectious diseases and cancer. nih.gov

Differential Characteristics of Host vs. Pathogen 6PGDH

A key factor that makes 6PGDH an attractive drug target is the existence of significant structural and kinetic differences between the enzyme in humans and in various pathogens. nih.govresearchgate.net These differences can be exploited to design selective inhibitors that target the pathogen's enzyme without significantly affecting the human counterpart, thereby minimizing potential side effects.

For instance, the 6PGDH from the parasite Trypanosoma brucei, the causative agent of African sleeping sickness, exhibits distinct structural features compared to the human enzyme, which allows for the development of selective inhibitors. nih.gov Similarly, the 6PGDH of Leishmania donovani, the parasite responsible for leishmaniasis, shows differences in its affinity for its substrate and cofactor compared to the human enzyme. Specifically, leishmanial 6PGDH has a higher affinity for both 6-phosphogluconate and NADP+ than the human enzyme. Additionally, the Leishmania enzyme lacks a glycine-serine-rich sequence at its C-terminus that is present in other eukaryotes, including humans. The 6PGDH from the malaria parasite, Plasmodium falciparum, also presents an attractive target due to its crucial role in the parasite's antioxidant defense and nucleic acid synthesis.

| Pathogen | Key Differential Characteristics | Significance for Drug Targeting |

|---|---|---|

| Trypanosoma brucei | Structural differences compared to the mammalian counterpart. nih.gov | Allows for the design of selective inhibitors with trypanocidal activity. nih.gov |

| Leishmania donovani | Higher affinity for 6-phosphogluconate and NADP+; lacks a C-terminal glycine-serine-rich sequence. | Potential for selective inhibition by compounds that exploit these differences. researchgate.net |